molecular formula C14H13Cl2N3O B5636518 2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide

2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide

Cat. No. B5636518
M. Wt: 310.2 g/mol
InChI Key: GWGBKQZVZHGUMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, showcasing the complexity and versatility of these processes. For instance, 2-amino-4,6-dimethylnicotinic acid arylamides can be synthesized through boiling with triethyl orthoformate in acetic anhydride, leading to derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine. These compounds can also be obtained by ternary condensation involving ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines, demonstrating the compound's synthetic flexibility (Demina & Konshin, 1992).

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide" includes intricate arrangements and bonding patterns. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was analyzed using various spectroscopic techniques and single-crystal X-ray diffraction. This compound crystallized in the orthorhombic space group Pna21, with the unit cell consisting of 8 asymmetric molecules, providing insights into its molecular geometry and electronic properties (Kerru et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving "2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide" and similar compounds are diverse. For instance, the synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B) involved a variety of analytical techniques confirming its identity, showcasing the compound's reactivity and potential for forming various derivatives (Power et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

  • Polymorphism and Salt Formation : Studies on the polymorphism and cocrystallization of analogs to 2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide, such as 2-((2,6-Dichlorophenyl)amino)benzoic acid, help in understanding the structural and chemical properties of these compounds, which can be crucial for their application in various fields including pharmaceuticals and agrochemicals (Zhoujin et al., 2022).

  • Synthetic Methods and Intermediates : The compound has been studied as a key intermediate in various synthetic processes. For instance, it has been used in the synthesis of herbicide intermediates like 2-aminosulfonyl-N,N-dimethylnicotinamide, showcasing its versatility in chemical synthesis (Xue-wei, 2011).

Applications in Material Science

  • Photophysical and Nonlinear Optical Properties : Research on derivatives of 2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide, such as novel 4-substituted arylidene-1,3-oxazol-5-ones, has demonstrated their potential in material sciences, particularly in the study of nonlinear optical properties. These compounds have shown promising results in terms of optical limiting behavior, highlighting their potential applications in optoelectronics and photonics (Murthy et al., 2013).

Pharmaceutical Research

  • Antibacterial Activity : Compounds synthesized from 2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide have been tested for their antibacterial properties. For example, 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones derived from this compound were screened for their efficacy against Gram-positive and Gram-negative bacteria, indicating its potential use in the development of new antibacterial agents (Narayana et al., 2009).

  • Inhibition of Nitric Oxide Production : Studies on derivatives of 2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide have revealed their potential in modulating immune responses. Particularly, certain 2-amino-4,6-dichloropyrimidine derivatives have shown significant inhibition of nitric oxide production in immune-activated cells, suggesting their potential application in treating inflammatory diseases (Jansa et al., 2014).

Mechanism of Action

The mechanism of action of Diclofenac, like that of other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2). Diclofenac is a potent inhibitor of prostaglandin synthesis in vitro .

Safety and Hazards

Diclofenac can cause serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . It also increases the risk of serious gastrointestinal (GI) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines .

properties

IUPAC Name

2-(2,5-dichloroanilino)-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O/c1-7-5-8(2)18-14(12(7)13(17)20)19-11-6-9(15)3-4-10(11)16/h3-6H,1-2H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGBKQZVZHGUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)NC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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